8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
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Scientific Research Applications
Purine Alkaloids and Biological Activities
Research has identified purine alkaloids, structurally similar to "8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", in marine organisms like the South China Sea gorgonian Subergorgia suberosa. These compounds, including new purine alkaloids, have shown weak cytotoxicity toward human cancer cell lines, indicating potential for further investigation in cancer research (Qi, Zhang, & Huang, 2008).
Antidepressant and Anxiolytic Activities
Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, revealing potential as antidepressant and anxiolytic agents. This underscores the chemical's significance in the development of new psychiatric medications (Zagórska et al., 2016).
Antiviral Properties
Imidazo[1,2-a]-s-triazine nucleosides, which share a similar structural core with "this compound", have been synthesized and shown moderate activity against viruses such as rhinovirus at non-toxic dosage levels. This suggests potential application in antiviral therapy (Kim et al., 1978).
Mesoionic Analogs and Chemical Properties
Studies on mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, have provided insights into their chemical properties and reactions. These findings contribute to the understanding of the chemical behavior and potential applications of similar compounds in medicinal chemistry and drug design (Coburn & Taylor, 1982).
Properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylprop-2-enyl)-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-10(2)8-21-12(5)13(6)23-14-15(19-17(21)23)20(7)18(25)22(16(14)24)9-11(3)4/h10H,3,8-9H2,1-2,4-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMRDYBAPCKUJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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